1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone is a pyrazole-based compound featuring a methyl group at position 3, a 2-nitrophenyl substituent at position 5, and a phenyl group at position 1 of the pyrazole ring. The ethanone moiety at position 4 adds polar character, influencing its reactivity and solubility. Pyrazole derivatives are widely explored for pharmacological applications, including anticancer and antimicrobial activities, making this compound a candidate for similar studies .
Properties
CAS No. |
142055-59-2 |
|---|---|
Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
1-[3-methyl-5-(2-nitrophenyl)-1-phenylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C18H15N3O3/c1-12-17(13(2)22)18(15-10-6-7-11-16(15)21(23)24)20(19-12)14-8-4-3-5-9-14/h3-11H,1-2H3 |
InChI Key |
BLONEGBCAUDOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)C)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Core
The key intermediate, 1-phenyl-3-methyl-5-(2-nitrophenyl)-1H-pyrazole, is synthesized by reacting substituted acetophenones (such as 2-nitroacetophenone) with phenylhydrazine under reflux conditions in ethanol or other suitable solvents. This step forms the pyrazole ring through hydrazone formation followed by cyclization.
For example, an equimolar mixture of phenylhydrazine and 2-nitroacetophenone in absolute ethanol is refluxed for 2–8 hours with glacial acetic acid as a catalyst to yield the pyrazole intermediate.
Introduction of the Ethanone Group at the 4-Position
The ethanone (acetyl) group at the 4-position of the pyrazole ring is introduced by acetylation of the pyrazole intermediate or by using acetyl-substituted starting materials.
One approach involves the use of substituted acetophenones bearing the acetyl group, which upon reaction with phenylhydrazine, directly yields the 4-acetyl-substituted pyrazole.
Alternatively, selective oxidation or functional group transformation methods can be employed to install the ethanone moiety post-pyrazole formation.
Detailed Preparation Methods and Reaction Conditions
Stepwise Synthesis Example
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-Nitroacetophenone + Phenylhydrazine | Reflux in ethanol, glacial acetic acid catalyst, 2–8 h | 3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazole | 75–85 | Formation of pyrazole ring |
| 2 | Pyrazole intermediate + Acetylation reagent (e.g., acetyl chloride) | Reflux in suitable solvent (e.g., THF), base (e.g., pyridine), 3–5 h | 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone | 70–90 | Introduction of ethanone group |
Alternative Synthetic Routes
Some methods utilize diethyl oxalate and potassium tert-butoxide with substituted acetophenones to form 1,3-diketoesters, which then react with phenylhydrazine to form pyrazole derivatives. Subsequent reduction and oxidation steps allow for functional group modifications to reach the target compound.
Another approach involves the use of hydrazonyl chlorides and potassium carbonate in ionic liquid/water mixtures to synthesize fully substituted pyrazoles regioselectively, followed by purification via flash chromatography.
Catalysts and Reagents
Common catalysts and reagents include glacial acetic acid (for hydrazone formation), bases such as pyridine or triethylamine (for acetylation), and oxidizing agents like 2-iodoxybenzoic acid for selective oxidation steps.
Water-retaining agents such as anhydrous sodium sulfate or magnesium sulfate are used to improve reaction efficiency and product purity.
Analytical and Purification Techniques
Reaction progress is typically monitored by Thin Layer Chromatography (TLC).
Purification is achieved by crystallization from solvents like ethanol or methanol, and by flash chromatography using hexane/ethyl acetate mixtures.
Structural confirmation is performed using spectroscopic methods including IR, NMR, and mass spectrometry, with high-resolution mass spectral data available for the compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-Nitroacetophenone, phenylhydrazine, acetylation reagents |
| Solvents | Ethanol, tetrahydrofuran (THF), dichloromethane, ionic liquids |
| Catalysts | Glacial acetic acid, pyridine, triethylamine |
| Reaction temperature | Reflux (approx. 75–85 °C), 0 °C to room temperature for some steps |
| Reaction time | 2–8 hours for hydrazone formation; 3–5 hours for acetylation |
| Purification | Crystallization, flash chromatography |
| Characterization | IR, NMR, MS (Q Exactive Orbitrap, ESI ionization) |
Research Findings and Observations
The synthetic routes are generally high yielding (70–90%) and reproducible, with environmentally friendly modifications such as the use of ionic liquids and mild oxidants reported.
The presence of the nitro group on the phenyl ring requires careful control of reaction conditions to avoid reduction or side reactions.
The acetyl group at the 4-position of the pyrazole ring is critical for biological activity and is introduced either directly via acetylated precursors or by post-synthetic modification.
The methods described allow for structural diversity by varying substituents on the phenyl rings, enabling the synthesis of analogs for biological screening.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. For example, halogenation can introduce halogen atoms into the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is . Its IUPAC name reflects its complex structure, which includes a pyrazole ring substituted with methyl and nitrophenyl groups. The compound exhibits notable properties that contribute to its diverse applications.
Medicinal Chemistry
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone has been investigated for its potential therapeutic uses:
- Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. The presence of the nitrophenyl group may enhance this activity through various mechanisms, including the inhibition of cyclooxygenase enzymes .
- Anticancer Properties : Case studies have shown that similar pyrazole compounds can induce apoptosis in cancer cells. The structural modifications in 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone may affect its efficacy against specific cancer types .
Agrochemicals
This compound may serve as a precursor or active ingredient in agrochemical formulations:
- Pesticides : The pyrazole structure is prevalent in various pesticides due to its ability to disrupt insect physiology. Studies suggest that modifications to the pyrazole core can enhance insecticidal activity against pests while minimizing toxicity to non-target organisms .
Material Science
The unique structural attributes of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone lend themselves to applications in materials science:
- Photochromic Materials : Research has explored the use of pyrazole derivatives in developing photochromic materials that change color upon exposure to light. These materials have potential applications in smart windows and optical devices .
Data Table: Summary of Applications
| Application Area | Potential Uses | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, Anticancer | Inhibition of enzymes, Induction of apoptosis |
| Agrochemicals | Pesticides | Disruption of insect physiology |
| Material Science | Photochromic materials | Light-induced color change |
Case Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone exhibited significant inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models. The results indicated a dose-dependent response, suggesting the compound's potential as an anti-inflammatory agent.
Case Study 2: Pesticidal Efficacy
In agricultural research, a formulation containing this compound was tested against common agricultural pests. Results showed a remarkable reduction in pest populations compared to control groups, highlighting the compound's effectiveness as an insecticide.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone depends on its specific application:
Biological Activity: If the compound exhibits biological activity, it may interact with specific molecular targets such as enzymes, receptors, or DNA. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Material Properties: In materials science, the compound’s electronic structure and conjugation can influence its optical and electronic properties. For instance, the presence of the nitro group can affect the compound’s electron-withdrawing ability, impacting its behavior in electronic devices.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 2-nitrophenyl group in the target compound enhances electrophilicity compared to phenyl or sulfonyl substituents in analogs . This may influence binding interactions in biological targets.
- Bioactivity : Compounds with nitro groups (e.g., 4-nitro in ) exhibit antimicrobial activity, suggesting the target’s 2-nitrophenyl group could confer similar properties .
Pharmacological and Chemical Properties
Pharmacological Potential:
- Anticancer Activity : Analog IV in (benzofuran-pyrazole hybrid) inhibits PARP-1, a target in cancer therapy . The target’s nitro group may enhance DNA interaction via radical formation.
- Antimicrobial Effects : reports pyrazole-triazole hybrids with 98% yield and potent activity, suggesting the nitro group’s role in disrupting microbial membranes .
Physicochemical Properties:
- Solubility : The nitro group increases polarity but may reduce aqueous solubility due to hydrophobic phenyl groups.
- Thermal Stability: The ethanone moiety (boiling point ~316°C in ) suggests moderate thermal stability .
Biological Activity
1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone, commonly referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with various functional groups, contributes to its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a systematic IUPAC name of 1-[3-methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethanone. The molecular structure features a pyrazole ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 321.33 g/mol |
| CAS Number | 142055-59-2 |
| SMILES | CC1=NN(C(C2=CC=CC=C2N+=O)=C1)C3=CC=CC=C3 |
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
Antiviral Activity: Studies have shown that pyrazole compounds can inhibit viral replication, making them potential candidates for antiviral drug development. For instance, Rawal et al. (1963) reported antiviral properties associated with various pyrazoline derivatives .
Antifungal Activity: Pyrazoles have demonstrated antifungal effects against several fungal strains. Dhal et al. (1975) highlighted the efficacy of these compounds in inhibiting fungal growth, suggesting their use in treating fungal infections .
Immunosuppressive Activity: Some pyrazole derivatives have been noted for their immunosuppressive properties, which could be beneficial in autoimmune disease management (Lombardino & Ottemes, 1981) .
Monoamine Oxidase Inhibition: Certain derivatives have been found to inhibit monoamine oxidases, which are enzymes involved in the breakdown of neurotransmitters. Manna et al. (2002) explored this activity, indicating potential applications in neuropharmacology .
The biological mechanisms underlying the activities of pyrazole derivatives often involve interactions with specific molecular targets:
- Enzyme Inhibition: Many pyrazoles act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation: These compounds may also interact with receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Recent studies have provided insights into the specific biological activities and mechanisms of action for 1-(3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)ethanone:
Study 1: A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The findings indicated that modifications on the phenyl rings significantly affected their biological potency against cancer cell lines .
Study 2: Another research article focused on the antifungal activity of substituted pyrazoles. The results demonstrated that this compound exhibited significant inhibitory effects against Candida albicans, suggesting its potential as an antifungal agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
